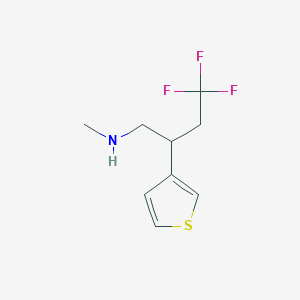
4,4,4-trifluoro-N-methyl-2-(thiophen-3-yl)butan-1-amine
Übersicht
Beschreibung
4,4,4-trifluoro-N-methyl-2-(thiophen-3-yl)butan-1-amine is a useful research compound. Its molecular formula is C9H12F3NS and its molecular weight is 223.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Overview
4,4,4-Trifluoro-N-methyl-2-(thiophen-3-yl)butan-1-amine is a unique organic compound characterized by its trifluoromethyl group, thiophene ring, and amine functionality. This structure lends itself to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's potential applications include drug development and materials science.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiophene ring contributes to its electronic properties. The amine group can participate in hydrogen bonding, which is crucial for interactions with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₄F₃N S |
| Molecular Weight | 233.28 g/mol |
| CAS Number | 2098105-54-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group increases binding affinity to proteins or enzymes, while the thiophene ring can engage in π–π stacking interactions. The amine group facilitates hydrogen bonding, enhancing the stability of these interactions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thiophene rings have been shown to possess antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit essential enzymes.
Anticancer Potential
The compound has demonstrated potential in cancer research. Thiophene derivatives are known for their cytotoxic effects against various cancer cell lines. Studies have shown that modifications in the structure can lead to enhanced activity against specific cancer types. For example, compounds similar to this compound have been reported to induce apoptosis in leukemia and breast cancer cell lines.
| Study Reference | Cell Line Tested | IC₅₀ (µM) | Effect |
|---|---|---|---|
| CEM-C7 (Leukemia) | 0.65 | Induction of apoptosis | |
| MCF-7 (Breast Cancer) | 2.41 | Cytotoxic activity |
Case Studies
- Antiviral Activity : A study on related compounds indicated that modifications involving trifluoromethyl groups could enhance antiviral efficacy by improving binding affinities to viral proteins.
- Neuroprotective Effects : Research has suggested that similar compounds may protect neuronal cells from oxidative stress-induced apoptosis, indicating potential use in neurodegenerative disease therapies.
Synthesis and Applications
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key synthetic routes include:
- Formation of Trifluoromethyl Intermediate : Utilizing reagents such as trifluoroacetic anhydride.
- Thiophene Ring Incorporation : Achieved through coupling reactions like Suzuki-Miyaura.
- Amine Group Introduction : Final step often involves reductive amination processes.
This compound's unique properties make it a candidate for various applications in medicinal chemistry and materials science.
Eigenschaften
IUPAC Name |
4,4,4-trifluoro-N-methyl-2-thiophen-3-ylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3NS/c1-13-5-8(4-9(10,11)12)7-2-3-14-6-7/h2-3,6,8,13H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIMIGJESISTRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CC(F)(F)F)C1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















